N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide is a compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules . The cyclopropane ring is a three-membered carbon ring known for its strain and reactivity, while the sulfonamide group is a functional group that contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced through a reaction between a sulfonyl chloride and an amine, in this case, the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring and has been studied for its biological activity.
N-(piperidin-4-yl)benzamide derivatives: These derivatives have been shown to have significant inhibitory bioactivity in cancer cells.
Uniqueness
N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule. This makes it a valuable building block for the synthesis of more complex and bioactive compounds .
Properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-1-2-10)12-8-5-9-3-6-11-7-4-9/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIPQLWTGIVFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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